tert-Amyl hydroperoxide

Descripción

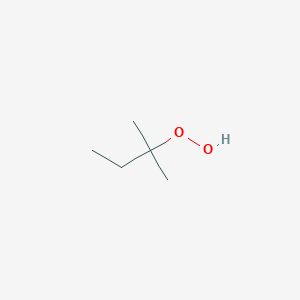

Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroperoxy-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4-5(2,3)7-6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXANEMIFVRKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029256 | |

| Record name | 1,1-Dimethylpropyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hydroperoxide, 1,1-dimethylpropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3425-61-4 | |

| Record name | tert-Amyl hydroperoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3425-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Amylhydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003425614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, 1,1-dimethylpropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylpropyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-pentyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-AMYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DSG8F2WBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Amyl Hydroperoxide (CAS 3425-61-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Amyl hydroperoxide (TAHP), with CAS number 3425-61-4, is an organic peroxide that serves as a versatile and valuable reagent in both industrial and laboratory settings.[1][2] Characterized by a hydroperoxide functional group attached to a tert-amyl group, this compound is a colorless to pale yellow liquid with a distinctive odor.[3] It is primarily recognized for its role as a radical initiator in polymerization reactions and as a selective oxidizing agent in organic synthesis.[4][5] Its utility in creating complex molecules makes it a compound of interest for professionals in chemical research and drug development.[2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, safety and handling protocols, applications in organic synthesis and polymer chemistry, and relevant experimental procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is crucial for its proper handling, storage, and application in experimental work.

Table 1: General and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3425-61-4 | [1] |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| IUPAC Name | 2-Hydroperoxy-2-methylbutane | [1] |

| Synonyms | t-Amyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, TAHP | [1] |

| Theoretical Active Oxygen | 15.36% |

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Characteristic, sharp | [3] |

| Boiling Point | 32-33 °C @ 4.3 Torr | |

| Density | 0.902 g/cm³ @ 20 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

Table 3: Safety and Thermal Hazard Data

| Property | Value | Reference(s) |

| Flash Point | 41 °C (106 °F) | |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | |

| LD50 (oral, rat) | 863 mg/kg | |

| LC50 (inhalation, rat) | 1,510 mg/m³ | [1] |

Safety and Handling

This compound is a reactive and hazardous chemical that requires strict adherence to safety protocols. It is flammable, can cause severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealed safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., neoprene or PVC), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: Work in a well-ventilated fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed and store in the original container.

-

Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metal salts.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Do not return unused material to the original container.

Spill and Waste Disposal:

-

In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. Never mix with other waste materials.

Quenching of Residual Peroxide: After a reaction, it is crucial to quench any unreacted hydroperoxide. A common method is to add a reducing agent, such as a freshly prepared aqueous solution of sodium sulfite (B76179) or sodium thiosulfate, until the reaction mixture no longer tests positive for peroxides (e.g., using peroxide test strips). The quenching process should be performed cautiously, as it can be exothermic.[6]

Applications in Organic Synthesis

The hydroperoxide functional group in this compound makes it a valuable oxidant for a variety of transformations in organic synthesis.[2] It is often used as a more stable and soluble alternative to hydrogen peroxide in organic solvents.

Epoxidation of Alkenes

This compound can be used in the presence of a metal catalyst to epoxidize a wide range of alkenes. This reaction is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals, as epoxides are versatile intermediates.

Generalized Experimental Protocol for Alkene Epoxidation:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene substrate in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

-

Catalyst Addition: Add a catalytic amount of a transition metal complex (e.g., a molybdenum or vanadium-based catalyst).

-

Oxidant Addition: Slowly add this compound (typically 1.0-1.5 equivalents) to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture and quench the excess peroxide with an aqueous solution of sodium sulfite or sodium thiosulfate.

-

Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Note: This is a generalized protocol. Reaction conditions, including catalyst, solvent, temperature, and reaction time, should be optimized for each specific substrate.

Oxidation of Sulfides to Sulfoxides and Sulfones

This compound is an effective reagent for the selective oxidation of sulfides. By controlling the stoichiometry of the oxidant, it is often possible to selectively produce either the sulfoxide (B87167) or the sulfone.

Generalized Experimental Protocol for Sulfide (B99878) Oxidation:

-

Setup: Dissolve the sulfide substrate in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask with a magnetic stirrer.

-

Oxidant Addition: For the synthesis of sulfoxides, add approximately 1.1 equivalents of this compound. For the synthesis of sulfones, use a larger excess (e.g., 2.5-3.0 equivalents). The addition should be done at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, quench any excess peroxide. The product can then be isolated by extraction and purified by crystallization or column chromatography.[7][8]

Role in Polymer Chemistry

This compound is widely used as a thermal initiator for free-radical polymerization.[9] Upon heating, the weak oxygen-oxygen bond in the hydroperoxide undergoes homolytic cleavage to generate radicals, which then initiate the polymerization of monomers such as styrene, acrylates, and methacrylates.[10]

Mechanism of Radical Initiation: The process begins with the thermal decomposition of this compound to form a tert-amyloxy radical and a hydroxyl radical. These highly reactive radicals then add to a monomer unit, creating a new radical that propagates the polymer chain.

Generalized Experimental Protocol for Bulk Polymerization:

-

Monomer Preparation: The monomer (e.g., methyl methacrylate) is purified to remove any inhibitors.

-

Initiator Addition: this compound is added to the monomer at a specific concentration, which will influence the rate of polymerization and the molecular weight of the resulting polymer.

-

Polymerization: The mixture is heated to a temperature that induces the decomposition of the initiator (typically in the range of 100-200 °C, depending on the desired rate). The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Isolation: Once the desired conversion is achieved, the polymer is isolated, which may involve precipitation in a non-solvent, followed by filtration and drying.

Relevance to Drug Development

While not a therapeutic agent itself, this compound's role as a selective oxidizing agent makes it relevant to drug development and pharmaceutical synthesis.[2] The ability to introduce oxygen-containing functional groups, such as epoxides and hydroxyl groups, is critical in the synthesis of many bioactive molecules. For instance, organic hydroperoxides are mentioned in the context of synthesizing complex natural products like artemisinin (B1665778) and its derivatives, which are potent antimalarial drugs.[11][12]

Analytical Characterization

The purity and concentration of this compound can be determined using various analytical techniques.

-

Titration: Iodometric titration is a common method for quantifying the active oxygen content of peroxides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure and assess the purity of the compound. The ¹H NMR spectrum of a mixture containing this compound shows a distinct resonance for the hydroperoxy proton.[13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of this compound and to identify its decomposition products.[1] The mass spectrum will show fragmentation patterns characteristic of the tert-amyl group and the hydroperoxide moiety.[14]

Visualizations

Thermal Decomposition Pathway

The following diagram illustrates the initial step in the thermal decomposition of this compound, which leads to the formation of radical species that can initiate polymerization or other radical-mediated reactions.

Generalized Workflow for Catalytic Epoxidation

This diagram outlines the typical workflow for an alkene epoxidation reaction using this compound as the oxidant.

Mechanism of Hydroperoxide-Induced Oxidative Stress

Organic hydroperoxides can induce oxidative stress in biological systems, a topic of interest for drug development professionals studying disease mechanisms and toxicology. The following diagram shows a simplified pathway of how a hydroperoxide like TAHP can lead to cellular damage.

Conclusion

This compound is a potent and versatile chemical with significant applications in both polymer science and organic synthesis. Its ability to act as a controlled source of radicals and as a selective oxidizing agent makes it an important tool for chemists. However, its hazardous nature necessitates careful handling and a thorough understanding of its properties. For researchers, scientists, and drug development professionals, a comprehensive knowledge of this compound's reactivity, safety protocols, and experimental applications is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 3425-61-4 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. researchgate.net [researchgate.net]

- 8. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pergan.com [pergan.com]

- 10. Trigonox TAHP-W85 this compound, 85% solution in water [nouryon.com]

- 11. patents.justia.com [patents.justia.com]

- 12. Protective effect of Buddhaâs Temple extract against tert-butyl hydroperoxide stimulation-induced oxidative stress in DF-1 cells [animbiosci.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tert-Butyl Hydroperoxide [webbook.nist.gov]

An In-depth Technical Guide to tert-Amyl Hydroperoxide: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Amyl hydroperoxide (TAHP), systematically named 2-methyl-2-hydroperoxybutane, is an organic peroxide of significant interest in various fields of chemistry and industry.[1] It serves as a crucial intermediate in organic synthesis and as a free-radical initiator in polymerization processes.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its reactivity and handling. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and application of this versatile compound.

Chemical Identity

-

Chemical Name: this compound

-

Systematic IUPAC Name: 2-methyl-2-hydroperoxybutane[5]

-

Common Synonyms: t-Amyl hydroperoxide, 1,1-dimethylpropyl hydroperoxide, tert-pentyl hydroperoxide[1][5]

-

Molecular Weight: 104.15 g/mol [5]

-

Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various applications.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic, sharp odor | [1] |

| Density | 0.905 g/cm³ at 20 °C | |

| Melting Point | -70 °C | |

| Boiling Point | Decomposes before boiling at atmospheric pressure. 32-33 °C at 4.3 Torr. | [2] |

| Flash Point | 41 °C to 48.9 °C (closed cup) | [6] |

| Vapor Pressure | 43.2 hPa at 25 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| Refractive Index | ~1.409 |

Chemical Properties and Reactivity

This compound is a reactive compound primarily due to the unstable peroxide (-O-O-) bond. Its chemical properties are characterized by its thermal instability, oxidizing nature, and ability to generate free radicals.

Thermal Decomposition

TAHP is thermally unstable and can undergo exothermic self-accelerating decomposition, particularly at elevated temperatures.[2] Heating may cause a fire.[2] The decomposition of this compound proceeds via homolytic cleavage of the oxygen-oxygen bond to form an amyloxy radical and a hydroxyl radical. These radicals can then initiate further reactions.

The decomposition is influenced by factors such as temperature, pressure, and the presence of contaminants, especially transition metal salts, which can catalyze its decomposition.[2]

Oxidizing Agent

This compound is a strong oxidizing agent and can react vigorously with reducing agents, organic materials, and powdered metals.[7]

Free Radical Initiator

One of the most significant applications of TAHP is as a free-radical initiator in polymerization reactions.[1][2][4] Upon thermal or chemical inducement, it decomposes to generate free radicals that can initiate the polymerization of monomers like styrene (B11656) and acrylates.[2][4]

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and determination of key physical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of tert-amyl alcohol with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid or phosphotungstic acid.[8]

Reaction: (CH₃)₂C(OH)CH₂CH₃ + H₂O₂ --(H⁺)--> (CH₃)₂C(OOH)CH₂CH₃ + H₂O

Illustrative Laboratory Procedure:

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment.

-

To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add tert-amyl alcohol.

-

Cool the flask in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and hydrogen peroxide (e.g., 50-70% solution) to the stirred alcohol, maintaining the temperature below a specified limit (e.g., 10-15 °C). The molar ratio of reactants is crucial and should be optimized.[8]

-

After the addition is complete, continue stirring at a controlled temperature for a specified period (e.g., 2-5 hours).[8]

-

After the reaction, quench the mixture by pouring it into ice-cold water.

-

Separate the organic layer.

-

Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium sulfite) to remove unreacted hydrogen peroxide, followed by a wash with a dilute base (e.g., sodium bicarbonate) to neutralize the acid, and finally with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

The crude this compound can be purified by vacuum distillation, though this should be done with extreme caution due to its thermal instability.[8]

Determination of Physical Properties

The physical properties of this compound can be determined using standardized methods.

-

Density: The density of liquid chemicals can be determined using various methods outlined in OECD Guideline 109, such as the hydrometer, hydrostatic balance, or pycnometer method.[9][10][11] The choice of method depends on the required accuracy and sample volume.

-

Flash Point: The flash point is determined using a closed-cup apparatus according to standard methods like ASTM D93 (Pensky-Martens Closed Cup Tester).[12][13][14] This method is suitable for liquids with a flash point in the range of TAHP.

-

Autoignition Temperature: The autoignition temperature can be determined following the procedure described in ASTM E659.[7][15][16][17][18] This method involves injecting the liquid into a heated flask and observing for ignition.

Analytical Methods for Characterization and Purity

Several analytical techniques can be employed for the characterization and purity determination of this compound.

-

Titration: A common method for determining the concentration of hydroperoxides is iodometric titration. The hydroperoxide oxidizes iodide ions to iodine in an acidic medium, and the liberated iodine is then titrated with a standard solution of sodium thiosulfate.

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reversed-phase HPLC with UV or electrochemical detection, can be used for the separation and quantification of this compound.[6][19]

-

Gas Chromatography (GC): GC can also be used, often after derivatization (e.g., silylation) to improve thermal stability and volatility, for the analysis of TAHP.

-

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and can also be used for quantitative analysis.[7][9][17] The hydroperoxy proton typically appears as a characteristic downfield signal in the ¹H NMR spectrum.[9][17]

-

Visualizations

Synthesis of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trigonox TAHP-W85 this compound, 85% solution in water [nouryon.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. solvay.com [solvay.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Simultaneous Quantification of H2O2 and Organic Hydroperoxides by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN111189953A - Method for determining content of organic peroxide - Google Patents [patents.google.com]

- 13. amt.copernicus.org [amt.copernicus.org]

- 14. Optimization of two methods for the analysis of hydrogen peroxide: high performance liquid chromatography with fluorescence detection and high performance liquid chromatography with electrochemical detection in direct current mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tert-Butyl hydroperoxide(75-91-2) 1H NMR spectrum [chemicalbook.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Amyl Hydroperoxide: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Amyl hydroperoxide (TAHP), a versatile organic peroxide. This document details its molecular structure, chemical formula, and physical properties, and offers detailed experimental protocols for its synthesis and analysis. Furthermore, key pathways involving TAHP are visualized to facilitate a deeper understanding of its chemical behavior.

Molecular Structure and Chemical Formula

This compound, systematically named 2-hydroperoxy-2-methylbutane, is an organic hydroperoxide with the chemical formula C₅H₁₂O₂.[1][2] Its structure features a hydroperoxide group (-OOH) attached to a tertiary amyl group (a 2-methylbutan-2-yl group).

Key Identifiers:

Below is a diagram representing the 2D molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis and Preparation of tert-Amyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for tert-Amyl hydroperoxide (TAHP). It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the underlying chemical pathways.

Synthesis from tert-Amyl Alcohol and Hydrogen Peroxide

The most prevalent and industrially significant method for synthesizing this compound is the direct oxidation of tert-amyl alcohol (also known as 2-methyl-2-butanol) with hydrogen peroxide. This reaction is typically facilitated by an acid catalyst.

Reaction Pathway

The overall reaction involves the substitution of the hydroxyl group of tert-amyl alcohol with a hydroperoxy group from hydrogen peroxide.

Caption: Synthesis of this compound from tert-Amyl Alcohol.

Proposed Reaction Mechanism (Acid-Catalyzed)

While the precise mechanism can be complex, a plausible pathway under acidic conditions involves the following steps:

-

Protonation of tert-Amyl Alcohol: The acid catalyst protonates the hydroxyl group of the alcohol, making it a good leaving group (water).

-

Formation of a tert-Amyl Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.

-

Nucleophilic Attack by Hydrogen Peroxide: The hydrogen peroxide molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A final deprotonation step yields this compound and regenerates the acid catalyst.

Caption: Proposed mechanism for acid-catalyzed TAHP synthesis.

Experimental Protocols

Two primary variations of this method are presented below, utilizing different acid catalysts.

Method 1A: Using Phosphotungstic Acid as a Catalyst

This method, adapted from patent literature, offers a milder alternative to strong mineral acids.[1]

-

Reactants and Conditions:

| Parameter | Value |

| Molar Ratio (tert-Amyl Alcohol : H₂O₂ : Phosphotungstic Acid) | 1 : 1.5-2.5 : 0.01-0.07 |

| Concentration of tert-Amyl Alcohol | 80-99% |

| Concentration of Hydrogen Peroxide | 27.5-70% |

| Reaction Temperature | 10-85 °C |

| Reaction Time | 2-5 hours |

-

Procedure:

-

To a stirred reaction vessel, add the calculated amounts of tert-amyl alcohol and phosphotungstic acid.

-

Slowly add the hydrogen peroxide solution while maintaining the reaction temperature within the specified range.

-

Continue stirring for the designated reaction time.

-

After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.

-

The lower aqueous layer is removed. The upper organic layer contains the crude this compound.

-

-

Purification:

-

To the crude product, add an entrainer (tert-amyl alcohol or isopropanol) at 10-40% of the crude product's weight.

-

Perform vacuum distillation at a temperature of 50-60 °C and a vacuum of -0.085 to -0.1 MPa. The entrainer aids in the removal of byproducts and unreacted starting material.

-

Method 1B: Using Sulfuric Acid as a Catalyst

This is a more traditional approach, though it may present greater safety and environmental concerns due to the use of concentrated sulfuric acid.[1]

-

Reactants and Conditions:

| Parameter | Value |

| Catalyst | Concentrated Sulfuric Acid |

| Note | Specific molar ratios are not detailed in the provided search results, but would be stoichiometrically similar to Method 1A, with the catalyst in catalytic amounts. |

-

Procedure:

-

In a reaction vessel equipped with cooling, slowly add concentrated sulfuric acid to cooled tert-amyl alcohol with vigorous stirring.

-

Carefully add high-concentration hydrogen peroxide to the mixture, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed, monitoring the temperature closely.

-

Upon completion, the workup would typically involve quenching with a basic solution to neutralize the acid, followed by extraction and separation of the organic layer.

-

-

Purification:

-

Purification can be achieved through careful vacuum distillation, as described in Method 1A. It is crucial to ensure all acidic residues are removed before distillation to prevent violent decomposition.

-

Experimental Workflow

Caption: General experimental workflow for TAHP synthesis.

Synthesis from tert-Amyl Ether and Hydrogen Peroxide

Reaction Pathway

This process involves the cleavage of the ether linkage by the acid catalyst, followed by the reaction of the resulting t-alkyl carbocation with hydrogen peroxide.

Caption: Synthesis of this compound from a tert-Amyl Ether.

Experimental Protocol (Adapted from t-Butyl Analog)

The following protocol is based on the synthesis of t-butyl hydroperoxide from methyl t-butyl ether (MTBE) and can be considered a starting point for the synthesis of TAHP from a corresponding tert-amyl ether.

-

Reactants and Conditions:

| Parameter | Value |

| Reactant | n-Alkyl tert-Amyl Ether |

| Molar Ratio (Ether : H₂O₂ : H₂SO₄) | 1 : 1.5-3 : 0.4-0.5 |

| Reaction Temperature | 20-70 °C |

-

Procedure:

-

Charge a reaction vessel with the n-alkyl tert-amyl ether.

-

Prepare a mixture of aqueous hydrogen peroxide and sulfuric acid.

-

Slowly add the hydrogen peroxide/sulfuric acid mixture to the ether while maintaining the reaction temperature.

-

Stir the mixture for a sufficient time to ensure complete reaction.

-

After the reaction, cool the mixture and allow the layers to separate.

-

The organic layer containing the crude this compound is isolated.

-

-

Purification:

-

The crude product can be purified by washing with a basic solution to remove residual acid, followed by washing with water and then careful vacuum distillation.

-

Quantitative Data Summary

The following table summarizes the quantitative data found for the synthesis of t-alkyl hydroperoxides. Note that yields and purities are highly dependent on the specific reaction conditions and purification methods employed.

| Synthesis Method | Reactants | Catalyst | Key Conditions | Yield | Purity |

| From Alcohol | tert-Amyl Alcohol, H₂O₂ | Phosphotungstic Acid | 10-85 °C, 2-5 h | Not Specified | High Purity |

| From Ether (t-Butyl Analog) | MTBE, H₂O₂, H₂O | H₂SO₄ | 50 °C, 2 h | ~70% | ~77% |

Safety Considerations

-

Explosion Hazard: Organic hydroperoxides are potentially explosive, especially in concentrated forms. They are sensitive to heat, shock, and contamination with metals or strong acids.

-

Thermal Instability: TAHP is thermally unstable and can undergo self-accelerating decomposition.

-

Handling Precautions: Always work behind a safety shield. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Purification Hazards: Distillation of hydroperoxides is particularly hazardous and should only be performed under vacuum and at low temperatures. Never distill to dryness. Ensure all acidic catalysts are neutralized before distillation.

References

An In-depth Technical Guide to the Decomposition Mechanism of tert-Amyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition mechanism of tert-Amyl hydroperoxide (TAHP). It details the thermal and catalyzed decomposition pathways, the kinetics involved, and the primary products formed. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for studying TAHP decomposition, and provides visualizations of the core mechanisms.

Introduction to this compound and its Decomposition

This compound (TAHP) is an organic peroxide widely used as a polymerization initiator and an oxidizing agent in various chemical syntheses.[1] Like other organic hydroperoxides, TAHP is thermally unstable and can undergo exothermic decomposition.[1] Understanding the mechanism of this decomposition is crucial for ensuring safe handling, optimizing industrial processes, and for its application in areas such as drug development where it may be used to induce oxidative stress in experimental models.

The decomposition of TAHP can be initiated thermally, photochemically, or through catalysis by transition metal ions or acids. These processes typically involve the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive radical intermediates. The subsequent reactions of these radicals determine the final product distribution.

Decomposition Pathways

The decomposition of TAHP can proceed through several pathways, primarily categorized as thermal and catalyzed decomposition. Due to the limited availability of specific kinetic and mechanistic data for TAHP, much of the understanding is derived from studies of its close structural analog, tert-Butyl hydroperoxide (TBHP).

Thermal Decomposition

At elevated temperatures, TAHP undergoes homolytic cleavage of the O-O bond to generate a tert-amyloxy radical and a hydroxyl radical.

The initial radicals can then participate in a series of secondary reactions, including hydrogen abstraction from another TAHP molecule, leading to a chain reaction. The primary decomposition products are tert-amyl alcohol and acetone.

Catalyzed Decomposition

The decomposition of TAHP is significantly accelerated by the presence of catalysts, particularly transition metal ions with variable oxidation states, such as cobalt (Co) and copper (Cu).

Cobalt salts, in both their +2 and +3 oxidation states, can catalyze the decomposition of hydroperoxides. The generally accepted mechanism involves a redox cycle (Haber-Weiss-like mechanism) where the cobalt ion cycles between its lower and higher oxidation states.

The reaction is initiated by the reduction of Co(II) to Co(I) or oxidation to Co(III) is less clear for TAHP specifically, but for the analogous TBHP, both Co(II) and Co(III) are reactive. A plausible mechanism involves the formation of a complex between the cobalt ion and TAHP, followed by electron transfer to generate radicals.

Copper salts also effectively catalyze the decomposition of hydroperoxides. Similar to cobalt, the mechanism is believed to involve a redox cycle with Cu(I) and Cu(II) ions. The reaction likely proceeds through the formation of a copper-hydroperoxide complex, which then decomposes to form radicals.

Quantitative Data on Decomposition

While specific kinetic data for TAHP is scarce in the literature, extensive studies on TBHP provide valuable insights. The following tables summarize representative data for TBHP decomposition, which can be used as an estimate for TAHP's behavior.

Table 1: Kinetic Data for Metal-Catalyzed Decomposition of tert-Butyl Hydroperoxide

| Catalyst | Solvent | Temperature (°C) | Order in Hydroperoxide | Order in Catalyst | Apparent Activation Energy (kJ/mol) | Reference |

| Cobalt (II) Acetate | Acetic Acid | 50-70 | 1.09 - 1.17 | 1.28 - 1.52 | Not Specified | [1] |

| Copper (II) 2-ethylhexanoate | Chlorobenzene | Not Specified | < 1 | 0.55 | Not Specified | [2] |

| CoFe₂O₄ | Acetonitrile | 40-80 | ~1 | Not Specified | 24.7 | [3] |

Table 2: Major Products of tert-Butyl Hydroperoxide Decomposition

| Decomposition Method | Major Products | Minor Products | Reference |

| Cobalt-catalyzed | tert-Butyl alcohol, Oxygen | Acetone, Methanol, Methyl acetate, Di-tert-butyl peroxide | [1] |

| Copper-catalyzed | tert-Butyl alcohol | Di-tert-butyl peroxide, Acetone | [2] |

It is expected that the decomposition of TAHP will yield analogous products: tert-amyl alcohol, acetone, and di-tert-amyl peroxide.

Experimental Protocols

Studying the decomposition of TAHP requires specific experimental setups to monitor the reaction progress and identify the products formed.

Monitoring Hydroperoxide Decomposition

A common method to follow the kinetics of hydroperoxide decomposition is by monitoring the disappearance of the hydroperoxide over time.

Protocol: Iodometric Titration

-

Reaction Setup: The decomposition reaction is carried out in a temperature-controlled reactor. Aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Quenching: The reaction in the aliquot is quenched by adding it to a solution of acetic acid in isopropanol.

-

Titration: An excess of sodium iodide (NaI) is added to the quenched sample. The hydroperoxide oxidizes the iodide to iodine (I₂).

-

Analysis: The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. The concentration of the hydroperoxide is proportional to the amount of iodine formed.[4]

Product Analysis

The identification and quantification of the decomposition products are typically performed using gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of Decomposition Products

-

Sample Preparation: Due to the thermal instability of hydroperoxides, a derivatization step is often necessary before GC-MS analysis. The hydroperoxide can be converted to a more stable trimethylsilyl (B98337) (TMS) peroxide by reacting it with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to separate the different components of the reaction mixture.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The mass spectrum of each component is recorded, providing a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries or known standards.

-

Quantification: For quantitative analysis, an internal standard is added to the sample before derivatization and analysis. The peak area of each product is compared to the peak area of the internal standard to determine its concentration.

Catalyst Screening

A volumetric method can be employed for the rapid screening of catalysts for hydroperoxide decomposition by measuring the evolution of oxygen gas.[3]

Protocol: Volumetric Measurement of Oxygen Evolution

-

Reaction Setup: The reaction is performed in a sealed reactor connected to a gas burette or a pressure transducer.

-

Catalyst Introduction: A known amount of the catalyst is added to a solution of TAHP in a suitable solvent at a constant temperature.

-

Data Collection: The volume of oxygen evolved over time is measured.

-

Analysis: The rate of oxygen evolution is directly proportional to the rate of hydroperoxide decomposition, allowing for the comparison of the activity of different catalysts.[3]

Conclusion

The decomposition of this compound is a complex process involving radical intermediates, with pathways that can be influenced by temperature and the presence of catalysts. While specific kinetic parameters for TAHP are not extensively documented, the well-studied decomposition of tert-Butyl hydroperoxide provides a reliable model for understanding its behavior. The primary decomposition products are tert-amyl alcohol and acetone, formed through a series of radical reactions. The experimental protocols outlined in this guide, including iodometric titration for kinetic studies and GC-MS for product analysis, provide a robust framework for researchers investigating the decomposition of TAHP and other organic hydroperoxides. A thorough understanding of these decomposition mechanisms is essential for the safe and effective application of TAHP in scientific research and industrial processes.

References

In-depth Technical Guide: Thermal Stability of tert-Amyl Hydroperoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tert-Amyl hydroperoxide (TAHP). The information presented herein is intended to support safe handling, storage, and application of this compound in research and development settings. This document details the thermal decomposition characteristics, kinetic parameters, and decomposition products of TAHP, supported by established experimental protocols.

Introduction to this compound

This compound (TAHP), with the chemical formula C5H12O2, is an organic peroxide widely utilized as a polymerization initiator and an oxidizing agent in various chemical syntheses. Its utility is derived from the labile oxygen-oxygen bond which can readily undergo homolytic cleavage to generate free radicals. However, this inherent reactivity also renders it thermally sensitive, necessitating a thorough understanding of its stability profile to mitigate potential hazards such as self-accelerating decomposition and thermal runaway.

Thermal Hazard Data

The thermal stability of an organic peroxide is characterized by several key parameters, most notably the Self-Accelerating Decomposition Temperature (SADT). The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For this compound, the following thermal hazard data has been reported:

| Parameter | Value | Reference(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 80 °C | Not specified |

| Self-Accelerating Decomposition Temperature (SADT) | >58 °C | Not specified |

| Hazardous Temperature | 75 °C | Not specified |

| Recommended Storage Temperature | ≤ 15 °C | Not specified |

It is crucial to note that the SADT is dependent on the packaging size and the formulation of the peroxide. Larger packages have a lower surface area to volume ratio, which impedes heat dissipation and can result in a lower SADT.

Thermal Decomposition Kinetics

Decomposition Products

The primary decomposition pathway of this compound involves the homolytic cleavage of the O-O bond, leading to the formation of an alkoxy and a hydroxyl radical. The subsequent reactions of these radicals yield the final decomposition products. The main products identified from the thermal decomposition of this compound are:

-

tert-Amyl alcohol

-

Acetone

The formation of these products is consistent with the radical-mediated decomposition mechanism.

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound involves several standardized experimental techniques. These methods are designed to determine key safety parameters and to understand the decomposition behavior under various conditions.

Self-Accelerating Decomposition Temperature (SADT) Determination

The SADT is a critical parameter for the safe storage and transport of organic peroxides. The United Nations recommends several methods for its determination, with the Heat Accumulation Storage Test (UN Test H.4) being a common approach for liquid organic peroxides.

Principle: This test determines the minimum ambient temperature at which a packaged substance will undergo self-accelerating decomposition. A sample of the substance in a specified package is placed in a temperature-controlled oven. The temperature of the sample and the oven are monitored over a period of seven days. The SADT is the lowest ambient temperature at which the sample temperature exceeds the oven temperature by 6 °C.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides information on the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

Typical Experimental Setup:

-

Instrument: A heat-flux or power-compensation DSC instrument.

-

Sample Pans: Typically, small (microliter volume) aluminum or stainless steel pans are used. For volatile or decomposing samples, hermetically sealed or high-pressure pans are recommended.

-

Sample Size: A small sample size (typically 1-10 mg) is used to minimize the risk of a violent reaction and to ensure good thermal contact.

-

Heating Rate: A constant heating rate, typically in the range of 2-10 °C/min, is applied.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimetric technique used to study thermal runaway reactions. A sample is heated in a step-wise manner. When an exothermic reaction is detected, the calorimeter switches to an adiabatic mode, where the temperature of the surroundings is maintained at the same temperature as the sample. This allows for the measurement of the temperature and pressure rise as a function of time under adiabatic conditions, simulating a worst-case thermal runaway scenario.

Typical Experimental Setup:

-

Instrument: An Accelerating Rate Calorimeter.

-

Sample Bomb: A spherical, high-pressure bomb, typically made of titanium or Hastelloy C, is used to contain the sample.

-

Sample Size: A larger sample size (typically 1-10 g) is used compared to DSC.

-

Heating and Detection: The sample is heated in small steps (e.g., 5 °C) and held at each temperature to detect the onset of self-heating (e.g., a rate of >0.02 °C/min).

-

Data Acquisition: Temperature and pressure are recorded as a function of time throughout the experiment.

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for assessing the thermal stability of TAHP.

Thermal Decomposition Pathway of this compound

Caption: Simplified thermal decomposition pathway of TAHP.

Conclusion and Safety Recommendations

The thermal stability of this compound is a critical consideration for its safe handling and use. The SADT values indicate that this compound is thermally unstable and requires temperature-controlled storage and transport. The primary decomposition products, tert-amyl alcohol and acetone, are flammable and should be managed appropriately.

Key Safety Recommendations:

-

Storage: Store this compound in a cool, well-ventilated area, away from heat sources and incompatible materials. Adhere to the recommended storage temperature of ≤ 15 °C.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Process Safety: When using TAHP in chemical reactions, ensure that the process temperature is well below the SADT. Implement robust temperature monitoring and control systems. Consider the potential for heat accumulation, especially in large-scale operations.

-

Emergency Procedures: Have emergency procedures in place to address accidental spills or temperature excursions. These should include measures for cooling, containment, and evacuation if necessary.

This guide provides a foundational understanding of the thermal stability of this compound. For specific applications, it is imperative to conduct a thorough risk assessment and to perform experimental testing to determine the safe operating limits for the particular conditions of use.

References

tert-Amyl Hydroperoxide: A Technical Guide to its Toxicity and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxicological Profile

The toxicity of tert-amyl hydroperoxide is primarily attributed to its ability to generate reactive free radicals, which can induce oxidative stress and damage cellular components. The following sections detail its effects across various toxicological endpoints.

Acute Toxicity

TAHP exhibits toxicity through oral, dermal, and inhalation routes of exposure. It is classified as harmful if swallowed and toxic in contact with skin or if inhaled[1][2].

Table 1: Acute Toxicity of this compound

| Route | Species | Value | Classification | Reference(s) |

| Oral | Rat | LD50: 864 mg/kg | Harmful if swallowed (Category 4) | [1] |

| Dermal | - | - | Toxic in contact with skin (Category 3) | [1][2] |

| Inhalation | Rat | LC50: 1,510 mg/m³ (4-hour exposure) | Toxic if inhaled (Category 3) | [3] |

Skin and Eye Irritation/Corrosion

TAHP is corrosive to the skin and causes serious eye damage[1][2][4]. Contact can result in severe skin burns and irreversible eye damage[5].

Sensitization

There is evidence that this compound may cause an allergic skin reaction (skin sensitization)[1][2][4].

Germ Cell Mutagenicity

TAHP is suspected of causing genetic defects and is classified as a Category 2 mutagen[1][2][4]. Its mutagenic potential is linked to the generation of reactive oxygen species that can damage DNA[6][7][8].

Carcinogenicity

There is currently no available data on the carcinogenic potential of this compound[4].

Reproductive and Developmental Toxicity

Available information suggests that this compound does not cause adverse effects on fertility or fetal development in laboratory animals[4]. However, specific No Observed Adverse Effect Levels (NOAELs) for reproductive and developmental toxicity are not well-established in the public literature.

Mechanism of Toxicity: Oxidative Stress Pathway

The primary mechanism of this compound toxicity involves the generation of free radicals, leading to oxidative stress within cells. This process can damage lipids, proteins, and DNA, ultimately leading to cell death and tissue damage.

References

- 1. polymerization-chem.com.ar [polymerization-chem.com.ar]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arkema.com [arkema.com]

- 5. CAS 3425-61-4: this compound | CymitQuimica [cymitquimica.com]

- 6. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity [aimspress.com]

- 8. DNA damage by lipid peroxidation products: implications in cancer, inflammation and autoimmunity [aimspress.com]

Solubility of tert-Amyl Hydroperoxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-Amyl hydroperoxide (TAHP) in organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining solubility in the laboratory.

Introduction to this compound

This compound (TAHP), with the chemical formula C₅H₁₂O₂, is an organic peroxide used as a radical initiator in polymerization reactions and various industrial applications.[1] Understanding its solubility in organic solvents is crucial for its safe handling, storage, and effective use in chemical synthesis and formulation development. TAHP is a colorless to pale yellow liquid.[1]

Solubility of this compound

Qualitative Solubility in Organic Solvents

Multiple sources indicate that this compound is generally soluble in organic solvents.[1] Technical data sheets and safety documents consistently describe TAHP as being "very soluble in most organic solvents".[2] This high solubility is expected due to its organic alkyl structure. In contrast, it has limited solubility in water.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Organic Solvents (General) | Not Specified | Very Soluble | [2] |

| Water | 20 | 63.25 g/L | [3][4] |

The lack of specific data underscores the importance of experimental determination of TAHP solubility in the solvent of interest for any new application or process development.

Experimental Protocols for Solubility Determination

The following protocols are based on established methods for determining the solubility of chemical substances and the analysis of organic peroxides. These can be adapted to specifically measure the solubility of TAHP in various organic solvents.

General Methodology: Flask Method (Adapted from OECD Guideline 105)

The flask method is suitable for substances with a solubility of 10⁻² g/L or higher and is appropriate for determining the solubility of TAHP in most organic solvents.[5][6][7]

Principle: A surplus of TAHP is equilibrated with the organic solvent of choice at a constant temperature. The concentration of TAHP in the saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (with solvent-compatible, non-reactive filters)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system, or titration setup.

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess solid/liquid phase should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature bath. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach saturation.[6][7]

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath to allow for phase separation. If a stable dispersion is formed, centrifugation or filtration may be necessary to separate the saturated solution from the undissolved TAHP.

-

Sample Analysis: Carefully extract an aliquot of the clear, saturated supernatant. The concentration of TAHP in the aliquot is then determined using a validated analytical method.

Analytical Method for Peroxide Concentration (Adapted from ASTM E299)

The concentration of TAHP in the saturated solvent can be determined using methods for analyzing trace amounts of peroxides.[8][9][10]

Principle: The method involves the reduction of the peroxide with iodide ions and the subsequent determination of the liberated iodine.

Reagents:

-

Acetic acid-chloroform solvent

-

Potassium iodide solution

Procedure:

-

A precise volume of the saturated TAHP solution is dissolved in a mixture of acetic acid and chloroform.

-

The solution is deaerated, and a potassium iodide reagent solution is added.

-

The mixture is allowed to react in the dark for a specified time, during which an equivalent amount of iodine is released.

-

The absorbance of the solution is measured spectrophotometrically, and the amount of active oxygen is determined by reference to a calibration curve.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

References

- 1. CAS 3425-61-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (TAHP), 3425-61-4 | Polymerization agents | ETW [etwinternational.mx]

- 3. This compound CAS#: 3425-61-4 [m.chemicalbook.com]

- 4. arkema.com [arkema.com]

- 5. filab.fr [filab.fr]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. laboratuar.com [laboratuar.com]

- 8. matestlabs.com [matestlabs.com]

- 9. kelid1.ir [kelid1.ir]

- 10. ASTM E299-2019 "Standard Test Method for Trace Amounts of Peroxides In Organic Solvents" | NBCHAO [en1.nbchao.com]

tert-Amyl Hydroperoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-Amyl hydroperoxide (TAHP), a versatile organic peroxide utilized as a polymerization initiator and a valuable intermediate in organic synthesis. This document details its chemical identity, physical and chemical properties, safety and handling procedures, and provides explicit experimental protocols for its key applications.

Chemical Identity and Synonyms

This compound is an organic peroxide characterized by a hydroperoxide functional group attached to a tert-amyl group.[1] It is a colorless to pale yellow liquid with a distinct odor.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier Type | Value | Reference |

| IUPAC Name | 2-Hydroperoxy-2-methylbutane | [2] |

| CAS Number | 3425-61-4 | [3][4] |

| Molecular Formula | C5H12O2 | [3][4] |

| Molecular Weight | 104.15 g/mol | [5] |

| Synonyms | t-Amyl hydroperoxide, tert-Pentyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, TAHP, Trigonox TAHP, Luperox TAH | [2][5] |

Physicochemical and Safety Data

This compound is a reactive and thermally unstable compound that requires careful handling.[1] The following tables summarize its key physicochemical properties and hazard information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic | [1] |

| Density | 0.905 g/cm³ | [6] |

| Boiling Point | 144.6 °C | [6] |

| Flash Point | 41.2 °C | [6] |

| Water Solubility | Limited | [1] |

| Solubility | Soluble in organic solvents | [1] |

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Description | Reference |

| H226 | Flammable liquid and vapor | [7] |

| H242 | Heating may cause a fire | [7] |

| H302 | Harmful if swallowed | [7] |

| H311 | Toxic in contact with skin | |

| H314 | Causes severe skin burns and eye damage | [3] |

| H317 | May cause an allergic skin reaction | [3] |

| H331 | Toxic if inhaled | |

| H341 | Suspected of causing genetic defects | [3] |

| H411 | Toxic to aquatic life with long lasting effects | [3] |

| LD50 (oral, rat) | 863 mg/kg | [6] |

Applications in Synthesis

This compound serves as a crucial reagent in two major areas: as a free-radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Polymerization Initiator

TAHP is widely used to initiate the polymerization of various monomers, such as styrene (B11656) and acrylates.[1] Its controlled decomposition at elevated temperatures generates free radicals that trigger the polymerization chain reaction.

Oxidizing Agent in Organic Synthesis

The hydroperoxide functional group in TAHP makes it a versatile oxidizing agent for a range of transformations, including the epoxidation of olefins and the oxidation of alkanes.[4] These reactions are often catalyzed by transition metal complexes.

Experimental Protocols

The following sections provide detailed experimental procedures for key applications of this compound.

Protocol for Free-Radical Polymerization of Styrene

This protocol describes a typical lab-scale procedure for the bulk polymerization of styrene using this compound as the initiator.

Materials:

-

Styrene, inhibitor-free

-

This compound (TAHP)

-

Polymerization tube or reaction flask with a reflux condenser

-

Nitrogen or argon source

-

Heating mantle or oil bath

Procedure:

-

Purify styrene by washing with an aqueous sodium hydroxide (B78521) solution to remove the inhibitor, followed by washing with distilled water until neutral. Dry the styrene over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.

-

Place the desired amount of purified styrene into the polymerization tube.

-

Add the calculated amount of this compound (typically 0.1-1.0 mol% relative to the monomer).

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

-

Maintain the temperature for the specified reaction time, monitoring the viscosity of the mixture.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polystyrene by pouring the viscous solution into a large excess of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Expected Outcome: The procedure should yield polystyrene as a white, solid polymer. The molecular weight and polydispersity of the resulting polymer will depend on the reaction conditions, particularly the initiator concentration and temperature.

References

- 1. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. data.epo.org [data.epo.org]

- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]

IUPAC name for tert-Amyl hydroperoxide

An In-Depth Technical Guide to 2-hydroperoxy-2-methylbutane (tert-Amyl hydroperoxide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (TAHP), focusing on its chemical properties, synthesis, applications in research and industry, and critical safety information. The information is presented to support its use in laboratory and development settings.

Chemical Identity and Properties

This compound, systematically named 2-hydroperoxy-2-methylbutane according to IUPAC nomenclature, is an organic peroxide widely utilized as a radical initiator and an oxidizing agent in organic synthesis.[1][2]

Synonyms: tert-Pentyl hydroperoxide, 1,1-Dimethylpropyl hydroperoxide, t-Amyl hydroperoxide, TAHP.[3][4] CAS Number: 3425-61-4[3][4] Molecular Formula: C₅H₁₂O₂[3][4][5]

Physicochemical Data

The quantitative properties of 2-hydroperoxy-2-methylbutane are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 104.15 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Characteristic, aromatic | [3] |

| Density | 0.905 g/cm³ | [5][6] |

| Melting Point | -70 °C | [5] |

| Boiling Point | 135.3 - 144.6 °C (rough estimate) | [5][6] |

| Flash Point | 41 °C | [5] |

| Water Solubility | Limited (63.25 g/L) | [3][5] |

| Solubility | Soluble in organic solvents | [3] |

| pKa | 12.71 ± 0.50 | [5] |

Synthesis of 2-hydroperoxy-2-methylbutane

The primary synthesis route for 2-hydroperoxy-2-methylbutane involves the acid-catalyzed reaction of tert-amyl alcohol (2-methyl-2-butanol) with hydrogen peroxide.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from tert-Amyl Alcohol

This protocol is a generalized procedure based on common industrial synthesis methods.[4]

-

Reaction Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel with tert-amyl alcohol.

-

Catalyst Introduction: Add an acid catalyst, such as phosphotungstic acid or sulfuric acid, to the reactor. The molar ratio of tert-amyl alcohol to catalyst is critical and should be optimized.

-

Addition of Oxidant: Begin agitation and control the reactor temperature, typically between 30-85 °C.[4] Slowly add a concentrated solution of hydrogen peroxide (e.g., 50-70%) to the mixture via the addition funnel. The addition rate should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, maintain the reaction mixture at the set temperature with continuous stirring for a period of 2-5 hours to ensure complete conversion.[4]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic phase containing the crude this compound will separate from the aqueous phase.

-

Purification: Wash the organic layer with water and then with a dilute sodium sulfite (B76179) solution to neutralize any remaining acid and unreacted peroxide. The final product can be purified by vacuum distillation, though this must be done with extreme caution due to the thermal instability of the peroxide.

Applications in Organic Synthesis

This compound is a versatile reagent with two primary applications: as a free-radical initiator and as an oxidizing agent.

Radical Initiator for Polymerization

TAHP is widely used to initiate the polymerization of monomers like styrene (B11656), acrylates, and methacrylates.[7] Thermal decomposition of the peroxide O-O bond generates reactive radicals that propagate the polymerization chain reaction.

Experimental Protocol: Free-Radical Polymerization of Styrene

This protocol provides a general methodology for the bulk polymerization of styrene using TAHP as the initiator.

-

Monomer Preparation: Purify styrene monomer by washing with an aqueous NaOH solution to remove inhibitors, followed by washing with deionized water. Dry the monomer over a suitable drying agent (e.g., anhydrous MgSO₄) and then distill under reduced pressure.

-

Reaction Setup: In a polymerization tube or flask equipped with a magnetic stirrer and a nitrogen inlet, add the purified styrene monomer.

-

Initiator Addition: Add a specific amount of this compound (typically 0.1-2% by weight of the monomer) to the styrene.

-

Degassing: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Seal the vessel and immerse it in a constant-temperature oil bath, typically between 100-120 °C.[3] The reaction time can range from a few hours to a full day, depending on the desired molecular weight and conversion.

-

Termination and Isolation: Terminate the reaction by cooling the vessel rapidly in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene) and precipitate the polystyrene by pouring the solution into a non-solvent like methanol.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Oxidizing Agent

The hydroperoxide functional group makes TAHP an effective oxygen source for various oxidative transformations, including the epoxidation of alkenes and hydroxylation reactions.[8][9] These reactions are often catalyzed by transition metals.

Workflow for Alkene Epoxidation

The diagram below outlines the key steps in a metal-catalyzed epoxidation of an alkene using this compound.

Caption: Experimental workflow for alkene epoxidation using TAHP.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols. It is a flammable, corrosive, and toxic organic peroxide.[4][10]

GHS Hazard Summary

| Pictogram | GHS Hazard Class | Hazard Statement(s) |

| Flame | Flammable liquids (Category 3) | H226: Flammable liquid and vapor[4][10] |

| Flame over circle | Organic peroxides (Type E/F) | H242: Heating may cause a fire[4][10] |

| Skull and Crossbones | Acute toxicity, Dermal (Category 3)Acute toxicity, Inhalation (Category 3) | H311: Toxic in contact with skin[4][10]H331: Toxic if inhaled[10] |

| Exclamation Mark | Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed[4][10] |

| Corrosion | Skin corrosion (Sub-category 1B)Serious eye damage (Category 1) | H314: Causes severe skin burns and eye damage[4][10] |

| Health Hazard | Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects[10] |

| Environment | Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects[10] |

Safe Handling and Personal Protective Equipment (PPE)

The following diagram illustrates the relationship between the hazards of TAHP and the required safety measures.

Caption: Relationship between TAHP hazards and required safety controls.

Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[11] Keep in the original container, tightly closed, and store separately from incompatible materials such as reducing agents, acids, and bases.[11] Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[10] Do not dispose of into the environment.[10]

References

- 1. 2-hydroperoxy-2-methylbutane [webbook.nist.gov]

- 2. This compound | C5H12O2 | CID 76962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. CN112300045A - Synthesis and purification method of high-purity tert-amyl peroxy-2-ethylhexyl carbonate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP1305283B1 - Preparation of di-t-alkyl peroxides and t-alkyl hydroperoxides from n-alkyl t-alkyl ethers - Google Patents [patents.google.com]

- 7. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. Studies in organic peroxides; t-amyl hydroperoxide and di-t-amyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. File:2-Methyl-2-butanol oxidation.svg - Wikimedia Commons [commons.wikimedia.org]

The Core Chemistry of Organic Hydroperoxides: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, reactivity, and analytical methodologies of organic hydroperoxides (ROOH), pivotal intermediates in oxidative processes, chemical synthesis, and pathophysiology.

Organic hydroperoxides, compounds containing the hydroperoxy functional group (-OOH) attached to an organic residue, are a fascinating and critical class of molecules. They serve as essential intermediates in large-scale industrial processes, such as the production of phenol (B47542) and acetone, and are deeply implicated in the oxidative degradation of organic materials, including the lipid peroxidation that underlies numerous disease states.[1][2] For researchers in chemistry, biology, and drug development, a thorough understanding of their fundamental chemistry is indispensable for both harnessing their synthetic potential and mitigating their detrimental effects. This guide provides a comprehensive overview of their core chemical principles, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Structure and Fundamental Properties

Organic hydroperoxides (ROOH) are structurally analogous to alcohols (ROH) but feature a peroxide (-O-O-) linkage. This seemingly minor difference profoundly impacts their chemical behavior, rendering them significantly less stable and more reactive.

Molecular Geometry and Bonding

The geometry around the peroxide bond is crucial to its reactivity. The O−O bond length in hydroperoxides is approximately 1.45 Å.[1] The R−O−O and O-O-H bond angles are typically around 110°, similar to water.[1] A key structural feature is the C−O−O−H dihedral angle, which is characteristically about 120°.[1]

The most significant feature of the hydroperoxide group is the inherent weakness of the O-O single bond. This bond is readily cleaved, either homolytically to form radicals or heterolytically in the presence of catalysts.

Quantitative Physicochemical Data

The reactivity of organic hydroperoxides is fundamentally governed by their bond dissociation energies (BDEs). The O-O bond is the weakest linkage in the molecule, making it the primary site of reaction.

Table 1: Bond Dissociation Energies (BDE) of Selected Organic Hydroperoxides and Related Species

| Bond Type | Compound | BDE (kcal/mol) | BDE (kJ/mol) | Reference(s) |

| RO–OH | Hydrogen Peroxide (HO-OH) | 50.5 | 211.3 | [3] |

| Methyl Hydroperoxide (CH₃O-OH) | 45 | 188.3 | [3] | |

| tert-Butyl Hydroperoxide ((CH₃)₃CO-OH) | ~47 | ~196.6 | [4] | |

| General RO-OH | 45–50 | 190–210 | [1] | |

| ROO–H | Hydrogen Peroxide (HOO-H) | 87.8 | 367.4 | [4] |

| General ROO-H | ~85.4 | ~357 | [5] | |

| R–OOH | Methyl Hydroperoxide (CH₃-OOH) | - | - | - |

| Ethyl Hydroperoxide (C₂H₅-OOH) | - | - | - |